Ethylene Glycol and Vinyl Alcohol Graft Copolymer (1 g)

Pharmaceutical film coating Spray coating process efficiency Viscosity optimization

Ethylene Glycol and Vinyl Alcohol Graft Copolymer (CAS 121786-16-1) is a USP/Ph. Eur. monograph-compliant branched copolymer (~75% vinyl alcohol, 25% PEG, MW ~45,000 Da). Its unique graft architecture delivers plasticizer-free film flexibility, rapid dissolution, and exceptionally low solution viscosity—enabling 20–30% solids spray coatings vs. ~10% for HPMC. Buy directly from authorized distributors; USP Reference Standard (Cat. 1265592) available for analytical quality control. Ideal for ODFs, IR film-coating, and cost-sensitive generic manufacturing. Inquire for bulk GMP-grade options.

Molecular Formula C13H11NO2S
Molecular Weight 0
CAS No. 121786-16-1
Cat. No. B1179936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene Glycol and Vinyl Alcohol Graft Copolymer (1 g)
CAS121786-16-1
SynonymsEthylene Glycol and Vinyl Alcohol Graft Copolymer (1 g)
Molecular FormulaC13H11NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylene Glycol and Vinyl Alcohol Graft Copolymer CAS 121786-16-1 – Core Specifications and Procurement Identity


Ethylene Glycol and Vinyl Alcohol Graft Copolymer (CAS 121786-16-1), also known as polyvinyl alcohol–polyethylene glycol graft copolymer (PVA-PEG) or Kollicoat® IR, is a branched graft copolymer consisting of approximately 75% vinyl alcohol units and 25% ethylene glycol units, with a molecular weight of approximately 45,000 Daltons [1]. The polyethylene glycol backbone serves as an internal plasticizer onto which polyvinyl alcohol side chains are grafted, conferring a unique combination of high water solubility, low solution viscosity, and exceptional film flexibility without the need for external plasticizers [2]. The material is monographed in the USP-NF and Ph. Eur. as a pharmaceutical excipient for instant-release film coating, wet binding, and pore-forming applications . The USP Reference Standard product (Catalog No. 1265592) is specified for use in quality tests and assays per USP compendia .

Why PVA, PEG, or HPMC Cannot Simply Replace Ethylene Glycol and Vinyl Alcohol Graft Copolymer 121786-16-1 in Coating and Binding Applications


Simple physical blends of PVA and PEG or conventional instant-release polymers such as HPMC fail to replicate the integrated performance profile of this graft copolymer. The covalent grafting of PVA side chains onto a PEG backbone creates a single-phase polymer architecture that delivers simultaneously low aqueous viscosity, high film flexibility, and plasticizer-free film formation—properties that are mutually exclusive in physical blends or homopolymer systems [1]. HPMC, the most common alternative for instant-release coatings, exhibits approximately 7 to 45 times higher solution viscosity at equivalent concentration and requires added plasticizers to achieve acceptable film flexibility, increasing formulation complexity and cost [2]. Substituting with ungrafted PVA or PEG alone sacrifices either the film-forming integrity or the rapid dissolution kinetics that the graft architecture uniquely provides [3].

Quantitative Comparative Evidence for Ethylene Glycol and Vinyl Alcohol Graft Copolymer 121786-16-1 vs. HPMC and Other Instant-Release Polymers


Solution Viscosity of PVA-PEG Graft Copolymer Is 7–45× Lower Than HPMC at Equivalent Concentration

At 20% (w/w) aqueous concentration and 23 °C, the PVA-PEG graft copolymer exhibits a viscosity of 115 mPa·s, compared to 800 mPa·s for HPMC Pharmacoat 603 and 5,150 mPa·s for HPMC Pharmacoat 606 [1]. This represents a 7-fold reduction versus Pharmacoat 603 and a 45-fold reduction versus Pharmacoat 606. The low viscosity enables spray coating at polymer concentrations of 20–30%, versus a maximum of approximately 10% for HPMC-based formulations, directly translating into shorter processing times and reduced water evaporation energy costs [2].

Pharmaceutical film coating Spray coating process efficiency Viscosity optimization Aqueous polymer solutions

Film Flexibility: PVA-PEG Graft Copolymer Exhibits 6–26× Higher Elongation at Break Than HPMC Films

Films cast from the PVA-PEG graft copolymer (100 µm thickness) exhibit an elongation at break of 105% at 23 °C and 53% relative humidity, compared to only 4% for Pharmacoat 603 (HPMC) and 17% for Pharmacoat 606 (HPMC) under identical conditions [1]. This represents a 6.2× to 26.3× advantage in film flexibility. Critically, the PVA-PEG graft copolymer achieves this high flexibility without any added plasticizer, whereas HPMC films typically require 10–30% plasticizer to reach acceptable elongation values for tablet coating [2]. In a separate study comparing unplasticized films, Kollicoat IR elongation at break was 105%, far exceeding cellulose derivatives at 4–17% [3].

Film flexibility Elongation at break Tablet coating integrity Plasticizer-free formulation

Stabilization of Aqueous Ethylcellulose Dispersions: PVA-PEG Graft Copolymer Prevents Flocculation Unlike HPMC

When added as a release-rate modifier in aqueous ethylcellulose coating dispersions, the PVA-PEG graft copolymer does not cause flocculation, in direct contrast to HPMC which is known to induce flocculation of colloidal ethylcellulose particles [1]. This property enables uniform film formation during coating and curing, with long-term stable drug release profiles maintained even after open storage under stress conditions for 6 months [2]. In pellet coating systems, the incorporation of small amounts of PVA-PEG graft copolymer into ethylcellulose coatings provided controlled drug release over 8–12 hours, irrespective of drug solubility (ranging from 14 to 800 mg/mL) and pellet core composition (drug matrix, sugar beads, or MCC beads) [3]. Pure ethylcellulose films without the graft copolymer are poorly permeable and can result in unacceptably low release rates for many drugs [4].

Controlled release coating Ethylcellulose dispersion stability Flocculation prevention Pore former

USP-NF Compendial Grade with Defined Impurity Limits and Safety Profile for Regulated Pharmaceutical Use

The Ethylene Glycol and Vinyl Alcohol Graft Copolymer is monographed in the USP-NF with defined specifications including loss on drying (NMT 5.0%), residue on ignition (NMT 3.0%), pH (5.0–8.0 in 20% w/w solution), and assayed limits for organic impurities including ethylene oxide, dioxane, vinyl acetate, and acetaldehyde [1]. The USP Reference Standard (Catalog No. 1265592) is manufactured under controlled conditions and intended exclusively for use in specified USP compendial quality tests and assays . A comprehensive nonclinical safety package has been established, including a 13-month oral toxicity study in rats (NOAEL: 1,611 mg/kg bw/day for males, 2,191 mg/kg bw/day for females), a 9-month oral toxicity study in dogs (NOAEL: approximately 800 mg/kg bw/day), developmental toxicity studies in rats and rabbits (NOAEL: 1,000 mg/kg bw/day), and demonstration of oral bioavailability <1% [2]. In contrast, generic PVA or PEG products, or simple physical blends thereof, may not carry the same compendial recognition, defined impurity limits, or the specific 75:25 PVA:PEG graft architecture that has been explicitly evaluated in these regulatory safety studies [3].

USP reference standard Pharmaceutical excipient Compendial compliance Impurity specifications

Optimal Application Scenarios for Ethylene Glycol and Vinyl Alcohol Graft Copolymer 121786-16-1 Based on Quantitative Differentiation Evidence


High-Throughput Aqueous Film Coating of Immediate-Release Tablets with Plasticizer-Free Formulations

The 7–45× lower solution viscosity of this graft copolymer compared to HPMC at equivalent concentration enables spray coating from dispersions containing 20–30% polymer solids, versus a maximum of approximately 10% for HPMC-based systems [1]. This translates into reduced water load, shorter spray times, and lower energy consumption for evaporation. The intrinsic elongation at break of 105%, achieved without any added plasticizer, eliminates the formulation step of plasticizer selection and avoids long-term plasticizer migration issues that can compromise film integrity [2]. These combined properties make the material the preferred film-forming agent for cost-sensitive, high-volume generic tablet manufacturing where process efficiency and formulation simplicity are critical.

Controlled-Release Multiparticulate Systems Using Aqueous Ethylcellulose Coatings

As a release-rate modifier and dispersion stabilizer in aqueous ethylcellulose coatings, the PVA-PEG graft copolymer uniquely prevents flocculation of the colloidal coating dispersion—a problem encountered with HPMC—while enabling controlled drug release over 8–12 hours [3]. This has been demonstrated across five model drugs spanning solubilities from 14 to 800 mg/mL and three distinct pellet core types (drug matrix, sugar beads, MCC beads) [4]. The robustness of the coating to food effects (pH, fats, carbohydrates, surfactants, bile salts, calcium ions) further supports its use in oral controlled-release products where predictable in vivo performance is essential [5].

Orodispersible Films and Oral Thin Films Requiring Rapid Disintegration and High Flexibility

Films cast from the graft copolymer (100 µm thickness) disintegrate in approximately 44 seconds and dissolve completely within 90 seconds at both gastric (pH 1.2) and intestinal (pH 6.8) pH values [6]. This rapid disintegration profile, combined with high film flexibility (105% elongation at break), makes the polymer suitable as the primary film-forming matrix for orodispersible films (ODFs) and oral thin films, as demonstrated with entecavir and sildenafil citrate formulations [7]. The patent literature further confirms that films based on this graft copolymer can accommodate high active pharmaceutical ingredient loads while maintaining a soft, non-brittle texture [8].

Compendial Reference Standard for Quality Control and Regulatory Filing in Pharmaceutical Development

The availability of the compound as a USP Reference Standard (Catalog No. 1265592) with a fully defined monograph—including loss on drying (NMT 5.0%), residue on ignition (NMT 3.0%), pH specification (5.0–8.0), and assayed limits for ethylene oxide, dioxane, vinyl acetate, and acetaldehyde—provides a traceable quality benchmark for analytical method validation, system suitability testing, and batch release testing in GMP environments [9]. The comprehensive nonclinical safety package (NOAELs up to 2,191 mg/kg/day in rats, bioavailability <1%) supports its use as a pharmaceutical excipient in regulatory submissions without the need for sponsor-generated toxicology data [10]. This compendial and regulatory infrastructure is not available for simple PVA/PEG physical blends.

Quote Request

Request a Quote for Ethylene Glycol and Vinyl Alcohol Graft Copolymer (1 g)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.